Bienvenue dans la boutique en ligne BenchChem!

Lys01

Autophagy Lysosomal inhibition LC3 lipidation

Lys01 (free base) is a dimeric bisaminoquinoline designed to overcome the limitations of monomeric lysosomotropic agents like hydroxychloroquine. Its dimeric architecture enables >10-fold greater potency in lysosomal autophagy inhibition and deacidification, inducing a robust LC3-II/LC3-I ratio unattainable with HCQ at non-cytotoxic concentrations. Procuring Lys01 is essential for unambiguous interpretation of autophagy-dependent phenotypes and for replicating genetic-grade autophagy deficiency in vitro and in vivo.

Molecular Formula C23H23Cl2N5
Molecular Weight 440.4 g/mol
Cat. No. B608763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys01
SynonymsLYS01;  LYS-01;  LYS 01
Molecular FormulaC23H23Cl2N5
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl
InChIInChI=1S/C23H23Cl2N5/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29)
InChIKeyWDGQVCRQXSYPCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lys01: A Dimeric Chloroquine-Based Autophagy Inhibitor for Cancer and Malaria Research


Lys01 (CAS 1391426-22-4) is a synthetic organic compound classified as a dimeric chloroquine analog and a potent lysosomal autophagy inhibitor [1]. It consists of two 7-chloroquinoline rings linked by a N,N-bis(2-aminoethyl)methylamine spacer, with a molecular weight of 439.13 g/mol and XLogP of 4.43, indicating moderate lipophilicity and zero violations of Lipinski's Rule of Five [2]. Originally developed as an antimalarial agent, Lys01 exhibits a >10-fold higher autophagy inhibitory potency than hydroxychloroquine (HCQ) and chloroquine (CQ) in vitro, and its water-soluble trihydrochloride salt, Lys05 (Lys01 trihydrochloride, CAS 1391426-24-6), demonstrates single-agent antitumor activity in vivo .

Why Chloroquine or Hydroxychloroquine Cannot Substitute for Lys01 in Autophagy Inhibition Studies


Chloroquine (CQ) and hydroxychloroquine (HCQ) are widely used as autophagy inhibitors, but their clinical and preclinical utility is limited by inconsistent target engagement at achievable concentrations and complete loss of activity in acidic tumor microenvironments [1]. Lys01 was specifically engineered as a dimeric analog to overcome these limitations: the bivalent quinoline structure and pentaamine linker enhance lysosomal accumulation and deacidification, achieving effective autophagy blockade at concentrations where HCQ and CQ are ineffective [2]. Generic substitution with monomeric CQ or HCQ in experiments requiring robust autophagy inhibition will yield false-negative results, particularly in low-pH conditions or in cell lines resistant to monomeric aminoquinolines . The quantitative evidence below demonstrates the functional divergence that precludes interchangeability.

Lys01 Quantitative Differentiation: Head-to-Head Evidence Against HCQ and CQ


Lys01 Exhibits >10-Fold Higher Autophagy Inhibitory Potency than HCQ and CQ via LC3-II/LC3-I Ratio Quantification

In LN229 glioblastoma cells treated for 4 hours, Lys01 (tested as Lys05) at 10 µM induced an LC3-II/LC3-I ratio of 15.4, whereas treatment with 100 µM chloroquine (CQ) or hydroxychloroquine (HCQ) yielded a ratio of <6.4 . This represents a >2.4-fold higher absolute LC3-II/LC3-I ratio at a 10-fold lower concentration, indicating a functional potency advantage of more than one order of magnitude. Lys01's dimeric structure—featuring two 7-chloroquinoline rings and a triamine linker—is essential for this enhanced potency, as monomeric analogs (Lys02) and analogs lacking the 7-chloro substituent (Lys03) or containing a polyether linker (Lys04) show 9- to 30-fold lower potency [1].

Autophagy Lysosomal inhibition LC3 lipidation

Lys01 Demonstrates 3- to 6-Fold Lower IC50 Values for Cancer Cell Viability Compared to HCQ

In MTT assays across four human cancer cell lines, Lys01 (as Lys05) exhibited IC50 values ranging from 3.6 to 7.9 µM, whereas HCQ showed IC50 values of 15.6 to 23.8 µM in the same cell lines . The quantified difference represents a 3- to 6-fold higher cytotoxic potency for Lys01. Notably, in 1205Lu melanoma and HCC827 lung cancer cells—which are highly resistant to HCQ—near-complete cell death was observed after 24 hours of treatment with 10 µM Lys01, while HCQ at equivalent concentrations produced minimal cytotoxicity [1].

Cancer cell viability Cytotoxicity Autophagy-dependent cell death

Lys01 Retains Autophagy-Inhibiting Activity at Acidic pH Where CQ and HCQ Are Ineffective

In HCT116 and Me30966 cancer cell sublines adapted to pH 6.8, chloroquine (CQ) at 50 µM and hydroxychloroquine (HCQ) at 50 µM failed to induce LC3-II accumulation—indicating complete loss of autophagy-blocking activity—whereas Lys-01 at 25-50 µM retained detectable autophagy inhibition [1]. This differential activity stems from dramatically reduced cellular uptake of monomeric CQ at acidic extracellular pH, while Lys-01's dimeric structure maintains lysosomotropic accumulation [2].

Tumor microenvironment Acidic pH Autophagy inhibition

Lys01 Exhibits Single-Agent In Vivo Antitumor Activity, a Property Absent with HCQ

In HT-29 colon cancer xenograft models, daily intraperitoneal administration of Lys05 (Lys01 trihydrochloride) at 10 mg/kg and 40 mg/kg produced significant tumor growth impairment without clinical toxicity, whereas HCQ lacks single-agent antitumor activity in preclinical models at tolerable doses . At 10 mg/kg daily dosing, Lys05 reduced tumor growth rate by 53% compared to vehicle-treated controls, with corresponding increases in tumor LC3-II/LC3-I ratio confirming target engagement [1]. The EC50 for tumor growth inhibition was approximately 10 mg/kg/day i.p. in HT-29 xenografts .

In vivo efficacy Xenograft Single-agent antitumor activity

Lys01 Demonstrates Potent Antiplasmodial Activity Against Both CQ-Sensitive and CQ-Resistant P. falciparum Strains

Lys01 exhibits nanomolar antiplasmodial activity against both chloroquine-sensitive (FCR-3) and chloroquine-resistant (K1) strains of Plasmodium falciparum, with IC50 values of 20 nM and 45 nM, respectively, measured by LDH release assay after 72 hours [1]. This dual-strain potency distinguishes Lys01 from many antimalarial agents that lose efficacy against resistant isolates. While this is a class-level property shared by some dimeric quinoline analogs, the quantitative potency of Lys01 is specifically documented and provides a baseline for structure-activity relationship studies [2].

Antimalarial Plasmodium falciparum Chloroquine resistance

Optimal Use Cases for Lys01 Based on Quantitative Differentiation Evidence


Autophagy Inhibition in Acidic Tumor Microenvironment Models

Lys01 is the autophagy inhibitor of choice for in vitro studies conducted at acidic extracellular pH (pH 6.8) or in low pH-adapted cancer cell lines, where CQ and HCQ completely lose their autophagy-blocking activity [1]. This scenario is critical for modeling the tumor microenvironment of hypoxic, glycolytic tumors, where extracellular acidification neutralizes the efficacy of monomeric aminoquinolines. Procurement of Lys01 ensures reliable autophagy inhibition under conditions that mimic physiological tumor acidity.

In Vivo Single-Agent Autophagy Inhibition and Antitumor Efficacy Studies

For preclinical xenograft or syngeneic tumor models requiring single-agent autophagy inhibition with measurable antitumor activity, Lys05 (the water-soluble salt of Lys01) is the appropriate tool compound [2]. At doses of 10-40 mg/kg/day i.p., Lys05 produces significant tumor growth impairment and target engagement (elevated LC3-II/LC3-I ratio) without dose-limiting toxicity, whereas HCQ lacks single-agent efficacy . This makes Lys05/Lys01 essential for proof-of-concept studies evaluating autophagy as a therapeutic vulnerability.

High-Potency Autophagy Blockade in HCQ-Resistant Cancer Cell Lines

In cancer cell lines that exhibit intrinsic or acquired resistance to HCQ (e.g., 1205Lu melanoma, HCC827 lung cancer), Lys01 achieves near-complete cell death at 10 µM within 24 hours, conditions under which HCQ is ineffective [2]. Researchers investigating autophagy-dependent survival mechanisms in resistant cancers should prioritize Lys01 to avoid false-negative conclusions about autophagy's role. The 3- to 6-fold lower IC50 values across multiple cell lines substantiate this application .

Structure-Activity Relationship (SAR) Studies of Dimeric Lysosomotropic Agents

Lys01 serves as a benchmark lead compound for SAR studies aimed at developing next-generation lysosomal autophagy inhibitors [2]. Its defined structural features—bivalent 7-chloroquinoline rings, triamine linker—are quantitatively linked to >10-fold enhanced potency over monomeric analogs (Lys02-Lys04). Researchers can use Lys01 as a reference standard when evaluating novel dimeric or multivalent lysosomotropic agents for autophagy inhibition, lysosomal deacidification, or antimalarial activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lys01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.